

1,2,5-Trichloro-3-iodobenzene CAS number and properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1,2,5-Trichloro-3-iodobenzene

Cat. No.: B1591966

[Get Quote](#)

An In-Depth Technical Guide to **1,2,5-Trichloro-3-iodobenzene** for Researchers and Drug Development Professionals

Introduction

1,2,5-Trichloro-3-iodobenzene is a halogenated aromatic compound that serves as a valuable building block in organic synthesis. Its structure, featuring a benzene ring substituted with three chlorine atoms and one iodine atom, offers a unique combination of stability and reactivity. The carbon-iodine bond is significantly more reactive than the carbon-chlorine bonds, allowing for selective functionalization through various cross-coupling reactions. This targeted reactivity makes it a key intermediate in the synthesis of complex molecules, with potential applications in medicinal chemistry, materials science, and agrochemical development.^{[1][2][3]} This guide provides a comprehensive overview of the properties, synthesis, applications, and safety considerations for **1,2,5-Trichloro-3-iodobenzene**, tailored for professionals in research and drug development.

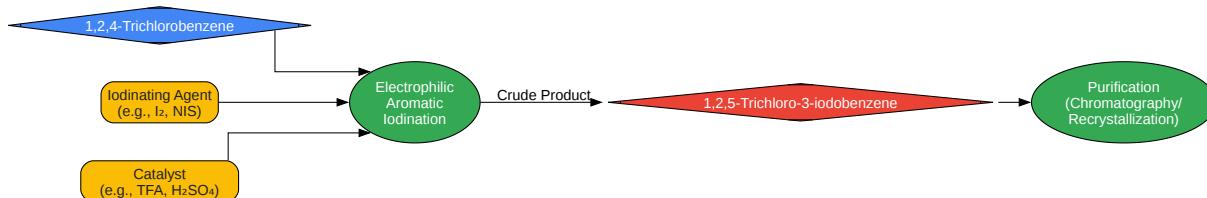
Part 1: Chemical Identity and Physicochemical Properties

A thorough understanding of the chemical and physical properties of a compound is fundamental for its effective use in research and development.

Chemical Structure and Identifiers:

- IUPAC Name: **1,2,5-Trichloro-3-iodobenzene**
- Synonyms: 1-Iodo-2,3,5-trichlorobenzene, 2,3,5-Trichloroiodobenzene[4]
- CAS Number: 216393-66-7[5][6]
- Molecular Formula: C₆H₂Cl₃I[5][6]
- Molecular Weight: 307.34 g/mol [5][6]

Physicochemical Data:


Property	Value	Source
Appearance	White to off-white solid	[4]
Melting Point	52-54°C	[4]
Purity	Typically ≥97%	[5]
Solubility	Expected to be soluble in organic solvents such as THF, DMF, and toluene.	[2]
Storage Temperature	2-8°C, protect from light	[4]
Sensitivity	Light Sensitive	[4]

Part 2: Synthesis and Reactivity

The synthesis of **1,2,5-Trichloro-3-iodobenzene** typically involves the electrophilic iodination of a corresponding trichlorobenzene precursor. The presence of multiple electron-withdrawing chlorine atoms deactivates the benzene ring, making the iodination reaction challenging and often requiring a potent iodinating agent and catalyst.[7]

Hypothetical Synthetic Pathway:

A plausible route to **1,2,5-Trichloro-3-iodobenzene** involves the direct iodination of 1,2,4-trichlorobenzene. The regioselectivity of this reaction would be a critical factor to consider.

[Click to download full resolution via product page](#)

Caption: Hypothetical workflow for the synthesis of **1,2,5-Trichloro-3-iodobenzene**.

Key Reactivity:

The primary utility of **1,2,5-Trichloro-3-iodobenzene** in synthetic chemistry stems from the high reactivity of the carbon-iodine bond. This bond is significantly weaker than the carbon-chlorine bonds, allowing for selective cleavage and functionalization, particularly in transition metal-catalyzed cross-coupling reactions.^{[1][2]} This selective reactivity is a cornerstone of its application as a building block for more complex molecular architectures.

Part 3: Applications in Research and Drug Development

1,2,5-Trichloro-3-iodobenzene is a versatile intermediate for the synthesis of a wide range of organic compounds. Its utility is most pronounced in palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern drug discovery and materials science.^[1]

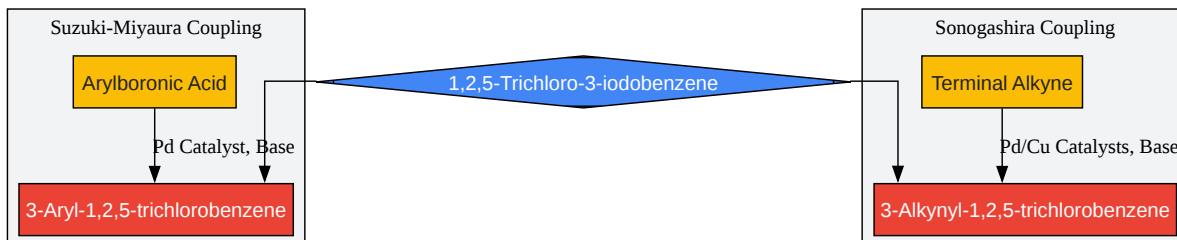
Suzuki-Miyaura Coupling:

The Suzuki-Miyaura coupling enables the formation of carbon-carbon bonds between an organohalide and an organoboron compound. Using **1,2,5-Trichloro-3-iodobenzene**,

researchers can introduce various aryl or vinyl groups at the 3-position of the trichlorobenzene ring, leading to the synthesis of polychlorinated biaryl compounds.[1]

Representative Suzuki-Miyaura Coupling Protocol:

- In a reaction vessel, combine **1,2,5-Trichloro-3-iodobenzene** (1.0 mmol), the desired arylboronic acid (1.2 mmol), and a palladium catalyst such as $\text{Pd}(\text{PPh}_3)_4$ (0.03 mmol).
- Add a suitable base, for instance, an aqueous solution of K_2CO_3 (2.0 M, 2.0 mmol).
- Introduce a solvent system, commonly a mixture of toluene and water.
- Heat the mixture under an inert atmosphere (e.g., argon or nitrogen) and monitor the reaction progress by TLC or GC-MS.
- Upon completion, perform an aqueous workup, extract the product with an organic solvent, and purify by column chromatography.


Sonogashira Coupling:

The Sonogashira coupling facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is instrumental for introducing alkynyl moieties onto the trichlorobenzene core, which are valuable functionalities in medicinal chemistry and materials science.[1]

Representative Sonogashira Coupling Protocol:

- To a Schlenk flask under an inert atmosphere, add **1,2,5-Trichloro-3-iodobenzene** (1.0 mmol), the terminal alkyne (1.2 mmol), a palladium catalyst like $\text{PdCl}_2(\text{PPh}_3)_2$ (0.03 mmol), and a copper(I) co-catalyst such as CuI (0.05 mmol).
- Add a suitable solvent (e.g., THF or DMF) and a base, typically an amine like triethylamine (Et_3N).
- Stir the reaction mixture at an appropriate temperature (e.g., 50-70°C) until the starting material is consumed, as monitored by TLC or GC-MS.

- After cooling, perform an aqueous workup, extract the product with an organic solvent, and purify by column chromatography.

[Click to download full resolution via product page](#)

Caption: Key cross-coupling reactions of **1,2,5-Trichloro-3-iodobenzene**.

Relevance in Drug Discovery:

Polychlorinated aromatic compounds are prevalent scaffolds in the development of new pharmaceutical agents.^[2] The ability to selectively functionalize the 1,2,5-trichlorobenzene core allows for the systematic exploration of structure-activity relationships (SAR). The introduction of diverse substituents via cross-coupling reactions can modulate the biological activity, pharmacokinetic properties, and metabolic stability of a lead compound. Furthermore, the use of isotopically labeled analogues, for instance with tritium, is a powerful technique in drug discovery for studying pharmacokinetics, receptor binding, and autoradiography.^[8] The principles of multicomponent reactions, which aim to synthesize complex molecules in a time- and cost-effective manner, can be applied to derivatives of **1,2,5-Trichloro-3-iodobenzene** to rapidly generate libraries of potential drug candidates.^{[9][10]}

Part 4: Safety and Handling

Proper handling and storage of **1,2,5-Trichloro-3-iodobenzene** are crucial to ensure laboratory safety.

Hazard Identification:

- Hazard Statements:
 - H315: Causes skin irritation.[4]
 - H319: Causes serious eye irritation.
 - H335: May cause respiratory irritation.[4]
- Signal Word: Warning[4]

Precautionary Measures:

- P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[4]
- P280: Wear protective gloves/protective clothing/eye protection/face protection.[4]
- P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[11]
- P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]
- P405: Store locked up.[4]
- P501: Dispose of contents/container to an approved waste disposal plant.[11]

Storage and Handling:

- Store in a well-ventilated place. Keep container tightly closed.
- Store at 2-8°C and protect from light.[4]
- Handle in accordance with good industrial hygiene and safety practices.[12]
- Ensure that eyewash stations and safety showers are close to the workstation location.[12]

Conclusion

1,2,5-Trichloro-3-iodobenzene is a valuable and versatile reagent for organic synthesis, particularly for researchers in drug discovery and materials science. Its key feature is the

reactive carbon-iodine bond, which allows for selective functionalization through a variety of cross-coupling reactions. This enables the construction of complex molecular architectures from a readily available starting material. A thorough understanding of its properties, synthetic utility, and safety precautions is essential for its effective and safe application in the laboratory.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. 1-IODO-2,3,5-TRICHLOROBENZENE | 216393-66-7 [chemicalbook.com]
- 5. calpaclab.com [calpaclab.com]
- 6. scbt.com [scbt.com]
- 7. benchchem.com [benchchem.com]
- 8. The Development and Application of Tritium-Labeled Compounds in Biomedical Research - PMC [[pmc.ncbi.nlm.nih.gov](https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5312470/)]
- 9. Multicomponent Reaction-Assisted Drug Discovery: A Time- and Cost-Effective Green Approach Speeding Up Identification and Optimization of Anticancer Drugs - PMC [[pmc.ncbi.nlm.nih.gov](https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5312470/)]
- 10. Heterocycle-Based Multicomponent Reactions in Drug Discovery: From Hit Finding to Rational Design - PMC [[pmc.ncbi.nlm.nih.gov](https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5312470/)]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [1,2,5-Trichloro-3-iodobenzene CAS number and properties]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1591966#1-2-5-trichloro-3-iodobenzene-cas-number-and-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com